molecular formula C16H16N4O2 B2633248 N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203244-94-3

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2633248
CAS RN: 1203244-94-3
M. Wt: 296.33
InChI Key: BDFVAOJQBCSADZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent inhibitor of the histone demethylase KDM5A, which is involved in the epigenetic regulation of gene expression.

Mechanism Of Action

KDM5A is a histone demethylase that removes methyl groups from lysine 4 of histone H3, leading to the activation of gene expression. N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide binds to the active site of KDM5A and inhibits its demethylase activity, leading to the accumulation of methylated histone H3 and the repression of gene expression. This mechanism of action is selective for KDM5A and does not affect other histone demethylases.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. In addition, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In terms of toxicity, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been reported to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is its selectivity for KDM5A, which reduces the risk of off-target effects. N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has also been shown to have low toxicity in animal studies, which is a favorable characteristic for drug development. However, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has limited solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has a short half-life, which can limit its efficacy in vivo.

Future Directions

For N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide research include the optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. In addition, the combination of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide with other anticancer agents, such as chemotherapy and immunotherapy, should be explored to enhance its therapeutic potential. The development of biomarkers to predict the response to N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide treatment is also an important area of future research. Finally, the role of KDM5A in other diseases, such as neurodegenerative disorders, should be investigated to expand the potential therapeutic applications of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves a multi-step process that includes the coupling of 2-cyanophenylboronic acid with 4-isopropyl-6-oxypyrimidin-1(6H)-one, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography. The yield of N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is reported to be around 30%.

Scientific Research Applications

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. KDM5A is overexpressed in several types of cancer, including breast, lung, prostate, and bladder cancer, and is associated with poor prognosis. By inhibiting KDM5A, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In addition, N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2-cyanophenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(2)14-7-16(22)20(10-18-14)9-15(21)19-13-6-4-3-5-12(13)8-17/h3-7,10-11H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFVAOJQBCSADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

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